molecular formula C9H9BrN4S B4779213 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine

Cat. No.: B4779213
M. Wt: 285.17 g/mol
InChI Key: VTPKRPQOMFJIMJ-UHFFFAOYSA-N
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Description

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine is a chemical compound with the molecular formula C9H9BrN4S and a molecular weight of 285.16 g/mol. This specialty chemical is presented for research applications and is not intended for diagnostic or therapeutic use. The 1,2,4-triazole core of this molecule is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse pharmacological potential. Compounds featuring this structure have been extensively investigated for a wide spectrum of biological activities. Research indicates that 1,2,4-triazole derivatives can exhibit antimicrobial properties against various bacteria and fungi , as well as antifungal activity . Furthermore, this class of compounds has shown promise in areas such as anticancer research , and enzyme inhibition . Specifically, triazole-based benzenesulfonamides have been studied as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the context of neurodegenerative diseases such as Alzheimer's . The presence of the bromobenzylsulfanyl moiety in this particular compound may influence its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for synthesizing novel derivatives or for probing biochemical pathways. Safety Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKRPQOMFJIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320246
Record name 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312279-17-7
Record name 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and sodium sulfide.

    Bromination: The final step involves the bromination of the benzyl group using bromine or a brominating agent such as N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzyl group enables cross-coupling reactions, such as:

  • Suzuki–Miyaura coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

  • Buchwald–Hartwig amination with amines (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C).

Example Reaction:

Reaction TypeConditionsProduct YieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C72–85%

Oxidation of the Sulfanyl Group

The benzylsulfanyl (–S–CH₂–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

  • H₂O₂/CH₃COOH at 0–25°C yields sulfoxide (–SO–CH₂–).

  • mCPBA (meta-chloroperbenzoic acid) in DCM converts –S– to –SO₂– .

Mechanistic Pathway:

–S–CH2H2O2–SO–CH2mCPBA–SO2–CH2\text{–S–CH}_2\text{–} \xrightarrow{\text{H}_2\text{O}_2} \text{–SO–CH}_2\text{–} \xrightarrow{\text{mCPBA}} \text{–SO}_2\text{–CH}_2\text{–}

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃, DMF, 60°C) to form N-alkylated triazoles .

  • Coordination Chemistry : Binds to transition metals (e.g., Cu, Zn) via N3 and N4 atoms, forming complexes with antimicrobial activity .

Key Data:

ReactionReagents/ConditionsApplications
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CDrug derivatization
Metal CoordinationCuCl₂, EtOH, refluxBioactive complexes

Amine Group Reactivity

The primary amine (–NH₂) undergoes:

  • Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde, EtOH, Δ) .

Example:

–NH2+PhCHO–N=CH–Ph+H2O\text{–NH}_2 + \text{PhCHO} \rightarrow \text{–N=CH–Ph} + \text{H}_2\text{O}

Cycloaddition Reactions

The triazole’s electron-deficient nature facilitates [3+2] cycloadditions with nitrile oxides or diazo compounds :

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes .

Conditions:

  • CuI (10 mol%), DIPEA, DMF, 25°C, 12 h.

Acid-Base Behavior

The amine group (pKa ~8.5) acts as a weak base, forming salts with strong acids (e.g., HCl in Et₂O).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the benzylsulfanyl group, generating thiyl radicals .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine typically involves the reaction of 4-bromobenzylsulfanyl derivatives with triazole precursors. The compound's structure features a triazole ring that is known for its biological activity, particularly in antimicrobial and anticancer applications.

Key Synthetic Steps:

  • Starting Materials: 4-bromobenzyl chloride and thiosemicarbazide.
  • Reaction Conditions: Typically conducted in an organic solvent such as DMF or DMSO with a base like sodium hydride or potassium carbonate.
  • Characterization Techniques: The synthesized compound is characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its effectiveness can be attributed to the presence of the triazole ring, which enhances interaction with microbial enzymes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 - 2 μg/mL
Escherichia coli0.5 - 3 μg/mL
Candida albicans1 - 5 μg/mL

These results indicate that the compound can be more potent than traditional antibiotics in some cases .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines.

Case Study:

  • Cell Line: MCF-7 (breast cancer)
  • Findings: The compound exhibited significant cytotoxicity with an IC50 value around 10 μM, indicating potential as an anticancer agent .

Therapeutic Potential

Given its multifaceted biological activities, this compound holds promise for further development in several therapeutic areas:

  • Antimicrobial Agents: As a new class of antibiotics targeting resistant strains.
  • Cancer Treatment: As part of combination therapies to enhance efficacy and reduce resistance.
  • Metabolic Disorders: Potential modulation of metabolic pathways linked to conditions like insulin resistance .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the benzylsulfanyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Triazole Derivatives

a) 5-(4-Chloro-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine ()
  • Molecular Formula : C₇H₆ClN₄S
  • Molecular Weight : 178.22 g/mol
  • Key Differences: Substitution of bromine (Br) with chlorine (Cl) reduces molecular weight by ~44.5 g/mol (Br: ~80 g/mol vs. Cl: ~35.5 g/mol). Electronic effects: The electron-withdrawing nature of Br may slightly decrease the nucleophilicity of the triazole ring compared to Cl.
b) 5-(2,6-Difluoro-benzylsulfanyl)-4-(4-fluoro-phenyl)-4H-[1,2,4]triazol-3-ylamine ()
  • Structure : Features a difluoro-benzylsulfanyl group and a 4-fluoro-phenyl substitution on the triazole.
  • The 4H-triazole tautomer (vs. 2H in the target compound) may alter hydrogen-bonding interactions and conformational flexibility .

Functional Group Variations

a) 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
  • Key Features :
    • Benzoxazole ring fused to the triazole core.
    • Thione (C=S) group replaces the thioether (S-alkyl) in the target compound.
  • Benzoxazole introduces π-π stacking capabilities, which could enhance binding to aromatic residues in biological targets .
b) C-[5-(4-Chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine ()
  • Structure : Methylamine substituent instead of bromo-benzylsulfanyl.
  • Key Differences: Smaller substituent (methylamine) reduces steric hindrance, possibly improving solubility.

Sulfonamide and Pyrazole Derivatives ()

Compounds such as 4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) highlight:

  • Structural Contrasts :
    • Pyrazole core vs. triazole.
    • Sulfonamide group (SO₂NH₂) vs. amine.
  • Functional Impact :
    • Sulfonamide groups are highly polar, increasing solubility but requiring specific interactions (e.g., hydrogen bonds) for target engagement.
    • Pyrazole rings offer distinct tautomerism and electronic profiles compared to triazoles .

Research Implications

  • Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting analogous methods for the target compound.
  • Spectroscopic Trends : IR and NMR data () indicate that C-Br and C=S groups produce distinct absorption peaks (e.g., C-Br ~533 cm⁻¹ in IR), aiding structural characterization.

Biological Activity

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine is a compound belonging to the triazole family, which is known for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly against various diseases including cancer and infections. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9BrN4S\text{C}_9\text{H}_9\text{BrN}_4\text{S}

The biological activity of triazole derivatives is often attributed to their ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The bromine atom enhances the compound's reactivity and binding affinity, making it a promising candidate for drug development.

Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Triazoles have been shown to possess significant antibacterial and antifungal properties. For instance, studies have reported that related compounds demonstrate effectiveness against various bacterial strains and fungi .
  • Anticancer Properties : Some triazole derivatives have been investigated for their anticancer potential. For example, studies on similar compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating effective dosages .
  • Anti-inflammatory Effects : Triazole compounds are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial activity of a related triazole compound against pathogenic bacteria, showing significant inhibition zones in agar diffusion assays .
  • Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step reaction involving key intermediates. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Data Table: Biological Activities of Triazole Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
Anticancer5-(4-Bromo-benzylsulfanyl)-triazole6.2 (HCT-116)
27.3 (T47D)
Antimicrobial1,2,4-Triazole derivativeSignificant zones
Anti-inflammatoryVarious triazolesVariable

Q & A

Basic: What are the standard synthetic routes for preparing 5-(4-bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a triazole-thiol precursor (e.g., 4-amino-1,2,4-triazole-3-thiol) with 4-bromobenzyl bromide in the presence of a base such as DIEA (N,N-diisopropylethylamine) in dichloromethane or ethanol. For example, a similar synthesis of 5-(2,6-difluoro-benzylsulfanyl)-4H-triazol-3-ylamine used DIEA as a catalyst, with stirring at room temperature for 3 hours . Optimization of solvent polarity and reaction time is critical to minimize by-products like disulfide formation.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
Store the compound in a dry, inert environment at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Avoid exposure to moisture and light, as sulfanyl groups are prone to oxidation. Waste containing brominated or sulfurous by-products must be segregated and treated by certified waste management services to prevent environmental contamination .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

Methodological Answer:
Contradictions between NMR and X-ray data often arise from dynamic molecular behavior (e.g., tautomerism in triazole rings) or crystal packing effects. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Use single-crystal X-ray diffraction (SCXRD) to confirm solid-state conformation. For example, SCXRD analysis of analogous triazole derivatives revealed planar triazole rings and specific dihedral angles between substituents .
  • Cross-validate with computational methods (DFT calculations) to compare energy-minimized structures with experimental data .

Advanced: What strategies optimize reaction yields for derivatives of this compound in combinatorial libraries?

Methodological Answer:
Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in triazole functionalization.
  • Catalyst screening : Use Pd-based catalysts for Suzuki couplings to introduce aryl/heteroaryl groups at the bromobenzyl position .
  • Parallel synthesis : Employ automated liquid handlers to screen solvent/base combinations (e.g., DMF with K₂CO₃ vs. CH₃CN with DIEA) for high-throughput optimization .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for NH₂), benzylsulfanyl group (δ 4.0–4.5 ppm for SCH₂), and bromophenyl protons (δ 7.2–7.8 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺ at m/z ~323).
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Advanced: How does the bromobenzylsulfanyl substituent influence biological activity in target proteins?

Methodological Answer:
The bromine atom enhances hydrophobic interactions with protein pockets (e.g., bile acid receptors), while the sulfanyl group participates in hydrogen bonding. In studies of analogous triazole derivatives, bromine at the para position increased binding affinity by 3-fold compared to chloro-substituted analogs. Molecular docking simulations (using AutoDock Vina) can map interactions with residues like Tyr89 in GPCR targets .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:
Crystallization challenges include:

  • Low solubility : Use mixed solvents (e.g., DMSO/EtOH) for slow vapor diffusion.
  • Polymorphism : Screen crystallization conditions at varying temperatures (4°C vs. 25°C).
  • Disorder in bromine positions : Employ high-resolution SCXRD (Cu-Kα radiation, λ = 1.5418 Å) and refine structures using SHELXL. For example, a related bromophenyl-triazole derivative was resolved with an R factor of 0.048 .

Basic: What are the recommended controls for assessing biological activity in vitro?

Methodological Answer:

  • Positive controls : Use known agonists/antagonists of the target (e.g., TGR5 receptor agonist INT-777 for bile acid studies).
  • Negative controls : Include triazole derivatives lacking the bromobenzyl group to isolate substituent effects.
  • Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced: How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation via oxidation of the sulfanyl group).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate logP (~2.8), solubility (LogS ~-4.2), and CYP450 inhibition.
  • Molecular dynamics (MD) simulations : GROMACS can model membrane permeability by simulating lipid bilayer interactions.
  • Pharmacophore mapping : MOE or Schrödinger Suite identifies key interaction sites for lead optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine
Reactant of Route 2
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5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine

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